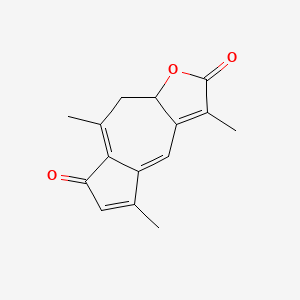
Taraxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taraxacin is a natural product found in Ferula with data available.
Wissenschaftliche Forschungsanwendungen
Ethnobotany and Antimicrobial Properties
Taraxacin is a bioactive phytochemical found in the genus Taraxacum, commonly known as dandelions. This genus, used traditionally in healthcare for treating infectious diseases, possesses a range of phytochemicals including taraxacin. Taraxacin contributes to the genus's antimicrobial properties, effective against fungi and both Gram-positive and Gram-negative bacteria. However, clinical evidence for these activities is limited, suggesting a need for further study (Sharifi-Rad et al., 2018).
Pharmacological Properties
Taraxacum species, including those containing taraxacin, are traditionally used for various ailments due to their rich composition of sesquiterpenes, phenolic compounds, and flavonoids. The pharmacology of these plants, particularly their bioactive compounds like taraxacin, is a focus of current research. However, human clinical trials to validate these uses are sparse, indicating potential yet underexplored medicinal applications (Martínez et al., 2015).
Isolation and Structural Analysis
Taraxacin has been isolated and structurally analyzed from Taraxacum wallichii, an example of ongoing research into understanding its chemical properties. The identification of taraxacin's structure using methods like NMR and X-ray crystallography marks a significant step in the exploration of its potential applications (Ahmad et al., 2000).
Anti-inflammatory and Antitumor Effects
Studies have reported the anti-inflammatory and antitumor effects of Taraxacum officinale, which contains taraxacin. These effects include inhibition of inflammatory responses and potential antitumor activities in pediatric cancer cells, suggesting taraxacin's role in these medicinal properties (Zhang et al., 2012; Menke et al., 2018).
Eigenschaften
Produktname |
Taraxacin |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
1,5,8-trimethyl-3a,4-dihydroazuleno[6,5-b]furan-2,6-dione |
InChI |
InChI=1S/C15H14O3/c1-7-4-12(16)14-8(2)5-13-11(6-10(7)14)9(3)15(17)18-13/h4,6,13H,5H2,1-3H3 |
InChI-Schlüssel |
BAHMQESJBKGPTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
Kanonische SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
Synonyme |
taraxacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



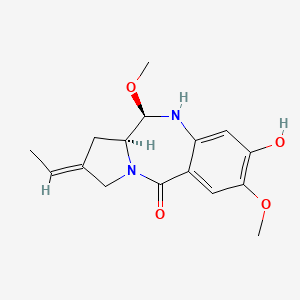
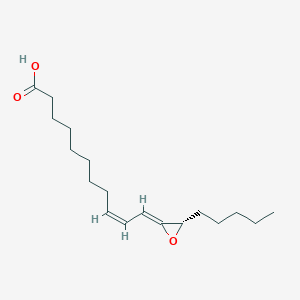
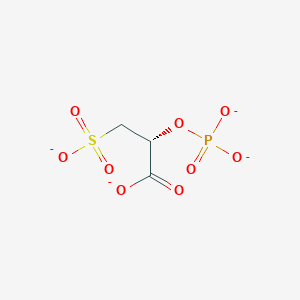
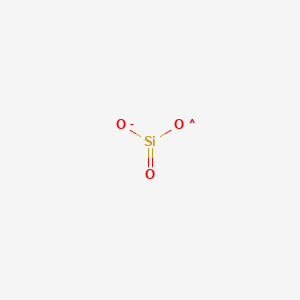

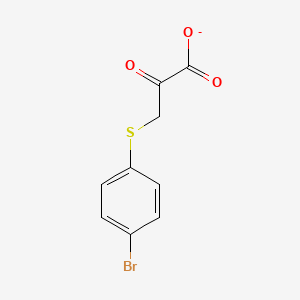
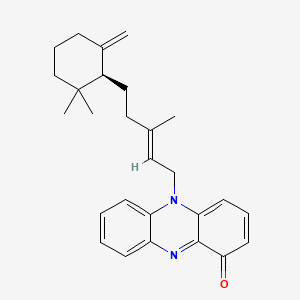
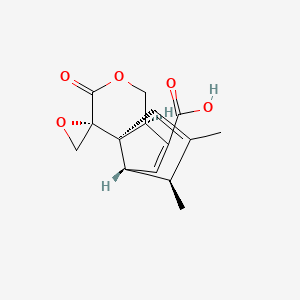
![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)
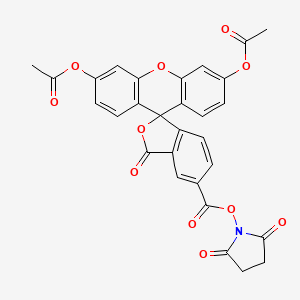
![17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1231350.png)
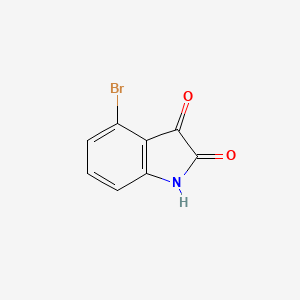
![2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester](/img/structure/B1231352.png)